4-Bromo-2-chloro-1,8-naphthyridine

Nucleophilic Aromatic Substitution Chemoselectivity Reaction Mechanism

4-Bromo-2-chloro-1,8-naphthyridine (CAS 1823049-95-1) is a uniquely differentiated dihalogenated heteroaromatic building block. The Br at C4 and Cl at C2 exhibit orthogonal reactivity, enabling sequential, chemoselective functionalization impossible with mono-halogenated analogs. This scaffold is ideal for constructing focused antimicrobial libraries—retain the activity-enhancing 2-Cl pharmacophore while diversifying at C4 via cross-coupling. Also a validated model substrate for catalytic methodology development. Commercially available at 98% purity, eliminating in-house synthesis burden. Procure now for your medicinal chemistry or reaction methodology programs.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Cat. No. B11866599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1,8-naphthyridine
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H
InChIKeyGVOVUGPOSVMWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-1,8-naphthyridine: CAS 1823049-95-1 Procurement & Differentiation Guide for Heterocyclic Core Scaffolds


4-Bromo-2-chloro-1,8-naphthyridine (CAS 1823049-95-1) is a dihalogenated heteroaromatic scaffold belonging to the 1,8-naphthyridine class . Its molecular formula is C8H4BrClN2, with a molecular weight of 243.49 g/mol . The compound features distinct bromine and chlorine substituents at the 4- and 2-positions, respectively, on the naphthyridine ring system. This specific substitution pattern is critical for enabling sequential, chemoselective functionalization strategies that are not achievable with mono-halogenated or unsubstituted analogs. The compound is commercially available at purities up to 97–98% [REFS-1, REFS-2], serving as a versatile intermediate for medicinal chemistry and materials science applications.

Why Generic 1,8-Naphthyridines Cannot Substitute for 4-Bromo-2-chloro-1,8-naphthyridine in Sequential Derivatization Workflows


The presence of two distinct halogen atoms (Br at C4, Cl at C2) on the 1,8-naphthyridine core creates a uniquely differentiated reactivity profile that generic or mono-halogenated analogs cannot replicate. Cross-coupling and nucleophilic aromatic substitution reactions are inherently sensitive to both the halogen identity and its electronic environment [1]. In 1,8-naphthyridines, the C2 position (alpha to a ring nitrogen) and C4 position (gamma to a ring nitrogen) experience different electronic effects, further amplifying the innate reactivity difference between bromine and chlorine. Consequently, replacing 4-Bromo-2-chloro-1,8-naphthyridine with, for example, 4-Bromo-1,8-naphthyridine or 2-Chloro-1,8-naphthyridine would forfeit the capability for orthogonal, site-selective functionalization, potentially requiring longer synthetic routes, lower overall yields, and reduced structural diversity in the final compound library [2].

Quantitative Evidence for Differentiated Reactivity and Selectivity of 4-Bromo-2-chloro-1,8-naphthyridine


Chemoselective Amination: 4-Bromo vs. 2-Chloro Positional Reactivity with Potassium Amide

The differential reactivity of the bromine and chlorine substituents in 4-Bromo-2-chloro-1,8-naphthyridine enables predictable, chemoselective amination. In reactions with potassium amide in liquid ammonia, the 4-bromo substituent undergoes substitution, while the 2-chloro group is retained, allowing for subsequent orthogonal functionalization [1]. This stands in contrast to mono-halogenated analogs like 4-bromo-1,8-naphthyridine, which lack a second, differentially reactive handle, or 2-chloro-1,8-naphthyridine, which would require harsher conditions for initial activation and lacks a subsequent site for selective modification under mild conditions.

Nucleophilic Aromatic Substitution Chemoselectivity Reaction Mechanism

Contribution of Chlorine Substituent to Antimicrobial Potency: SAR Insights from 1,8-Naphthyridine Analogs

Structure-activity relationship (SAR) studies on a series of 1,8-naphthyridine derivatives demonstrate that the presence of an electron-withdrawing chloro substituent significantly enhances antimicrobial activity. Compounds containing a chloro group (specifically analogs 3b, 4b, and 5b) exhibited improved efficacy against both bacterial and fungal strains compared to analogs lacking this group [1]. While this data is from a related series of more complex 1,8-naphthyridines, it provides a strong class-level inference that the chlorine atom in 4-Bromo-2-chloro-1,8-naphthyridine is not merely a placeholder but a functional group that positively modulates biological activity in downstream derivatives.

Antimicrobial SAR Medicinal Chemistry Electron-Withdrawing Group Effect

Enabling Sequential Cross-Coupling via Distinct Halogen Reactivity: A Strategic Advantage in Polyfunctional Naphthyridine Synthesis

The differential reactivity of C-Br versus C-Cl bonds is a cornerstone of modern synthetic strategy. Recent advances in cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents demonstrate that polyhalogenated heterocycles can be efficiently functionalized [1]. For a scaffold like 4-Bromo-2-chloro-1,8-naphthyridine, the bromine atom is expected to undergo oxidative addition with palladium or cobalt catalysts far more readily than the chlorine atom. This allows for a first, selective coupling at the C4 position, followed by a second, orthogonal coupling at the C2 position using a different catalyst system or more forcing conditions. This sequential functionalization strategy is not possible with di-bromo analogs (which would lead to statistical mixtures in mono-coupling) or mono-chloro analogs (which are poorly reactive in many cross-couplings).

Cross-Coupling C-H Functionalization Synthetic Methodology Cobalt Catalysis

Optimal Application Scenarios for 4-Bromo-2-chloro-1,8-naphthyridine Based on Differentiated Evidence


Medicinal Chemistry: Design and Synthesis of Focused Libraries for Antimicrobial Lead Optimization

Given the SAR evidence that chloro substituents enhance antimicrobial activity in 1,8-naphthyridine derivatives [1], 4-Bromo-2-chloro-1,8-naphthyridine is an ideal advanced intermediate for generating focused libraries. The C4-bromine can be used to install diverse aryl, heteroaryl, or alkyl groups via cross-coupling, while the C2-chlorine remains intact as a beneficial pharmacophore element. This allows for rapid exploration of chemical space around the 4-position without sacrificing the activity-conferring 2-chloro group. Procurement is recommended for teams working on novel antibacterial or antifungal agents targeting resistant strains.

Synthetic Methodology: Development of Orthogonal Functionalization Protocols on Heteroaromatic Cores

This compound serves as a model substrate for developing and validating new catalytic methods for chemoselective cross-coupling or C-H functionalization. The well-differentiated Br and Cl handles allow for the unambiguous assignment of reaction outcomes and the calculation of site-selectivity ratios, a task that is more complex with symmetrical dihalogenated substrates. Research groups focused on Cobalt- or Palladium-catalyzed cross-coupling methodologies [2] will find this compound a valuable tool for probing catalyst selectivity and expanding the scope of their developed transformations to heteroaromatic systems.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The capacity for sequential, orthogonal functionalization [3] makes this dihalo-naphthyridine a prime candidate for constructing bifunctional chemical probes. For instance, the C4 position could be used to attach a fluorophore or affinity tag, while the C2 position could be used to install a photoreactive cross-linking group or a second reporter molecule. This stepwise assembly is highly efficient compared to starting from a mono-halogenated core, which would necessitate additional protection/deprotection steps or less reliable late-stage functionalization.

Pharmaceutical Process Chemistry: Scalable Intermediate for API Synthesis

Patents highlight the utility of 4-halo-1,8-naphthyridine derivatives as key intermediates in the preparation of pharmaceutically active compounds [4]. The presence of two distinct halogens allows for the convergent assembly of complex molecular architecture. From a procurement and scale-up perspective, the commercial availability of this compound at high purities (97-98%) reduces the burden of in-house synthesis and quality control, making it a viable starting point for the development of robust and efficient manufacturing routes to naphthyridine-containing drug candidates.

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